molecular formula C15H12ClFN6O2S4 B2446615 2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide CAS No. 391868-80-7

2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

Cat. No. B2446615
CAS RN: 391868-80-7
M. Wt: 490.99
InChI Key: ONYDCRKZEFUGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide is a useful research compound. Its molecular formula is C15H12ClFN6O2S4 and its molecular weight is 490.99. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

One significant area of application for compounds containing 1,3,4-thiadiazole units is in the inhibition of carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in tissues. Halogenated sulfonamides and aminobenzolamides, similar in structure to the compound , have shown potent inhibition of the tumor-associated carbonic anhydrase IX isozyme. This suggests potential applications in designing antitumor agents, as the selective inhibition of CA IX could be exploited in cancer therapies due to its expression in tumor tissues and role in cancer cell survival and proliferation (Ilies et al., 2003).

Antifungal Activity

Another application could be in the development of antifungal agents. Compounds with aminobenzolamide structures, similar to the 1,3,4-thiadiazole derivatives, have been used to create metal complexes with significant antifungal properties against a variety of Aspergillus and Candida species. These findings suggest that structurally related compounds, like the one , could be explored for their potential antifungal activities, providing a new avenue for the development of antifungal drugs (Mastrolorenzo et al., 2000).

Antitubercular Properties

Compounds incorporating the 1,3,4-thiadiazole moiety have also been investigated for their antitubercular properties. A study reported the synthesis and evaluation of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, demonstrating significant in vitro activity against Mycobacterium tuberculosis. Such compounds were selective towards M. tuberculosis, showing low toxicity towards mammalian cells, which indicates the potential of 1,3,4-thiadiazole derivatives in developing selective antitubercular agents (Karabanovich et al., 2016).

properties

IUPAC Name

2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6O2S4/c1-2-26-14-22-20-12(28-14)18-9(24)6-27-15-23-21-13(29-15)19-11(25)10-7(16)4-3-5-8(10)17/h3-5H,2,6H2,1H3,(H,18,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDCRKZEFUGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

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